![molecular formula C20H18ClN3O4 B2493021 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide CAS No. 1797883-76-1](/img/structure/B2493021.png)
5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a part of a broader class of chemical substances known for their pharmacological potentials. The focus on such compounds arises from their structural uniqueness and the versatility in reactions they undergo, which can lead to various applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the preparation of substituted pyrazole derivatives from benzamides as starting materials. One common approach includes treating N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide with methylhydrazine or phenylhydrazine to yield corresponding N-substituted pyrazoline derivatives. These derivatives exhibit promising pharmacological activities, indicating their significance in therapeutic applications (Abdulla et al., 2013).
Molecular Structure Analysis
Studies involving the molecular structure analysis of such compounds typically utilize spectroscopic techniques and crystallography. These analyses help in confirming the chemical structure through elemental analyses, IR, NMR, and ESI-MS, alongside single-crystal X-ray diffraction, providing insights into the molecule's geometry, electronic properties, and intermolecular interactions (Şahin et al., 2011).
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups, leading to various chemical reactions that yield different derivatives. These reactions include condensation with aromatic aldehydes, cyclization with hydrazine hydrate, and reactions with secondary amines to produce N-substituted pyrazoline derivatives. Such derivatives have shown less toxicity and good anti-inflammatory activities, highlighting the compound's versatile chemical properties (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Crystallographic analysis provides valuable information on the compound's solid-state conformation, which can influence its solubility and stability (Kumarasinghe et al., 2009).
Scientific Research Applications
Synthesis and Evaluation of Serotonin Receptor Antagonists
Compounds with similar structural motifs, such as those containing substituted benzamides, have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. For instance, the design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives have been explored for their potent serotonin-3 (5-HT3) receptor antagonistic activity. These compounds were found to be more potent than existing 5-HT3 receptor antagonists, demonstrating the potential of structurally related compounds in the development of new pharmacological agents (Kuroita, Sakamori, & Kawakita, 1996).
Anti-Inflammatory and Antimicrobial Activity
Another area of research involves the synthesis of novel derivatives for anti-inflammatory and antimicrobial applications. For example, substituted pyrazole derivatives have been prepared and evaluated for their less toxicity and good anti-inflammatory activities. This showcases the methodological approach in synthesizing and assessing the biological activities of novel compounds, which could be applied to the compound (Abdulla et al., 2013).
Corrosion Inhibition
Research into the corrosion inhibition properties of pyrazole derivatives on mild steel in hydrochloric acid solution indicates the potential application of similar compounds in protecting metals from corrosion. Such studies involve gravimetric, electrochemical, and DFT studies to evaluate the efficiency of these inhibitors, providing insight into the practical applications of related compounds in industrial settings (Yadav, Gope, Kumari, & Yadav, 2016).
Mechanism of Action
Indole Derivatives
The compound contains an indole nucleus, which is a prevalent moiety in many bioactive compounds . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Imidazole Derivatives
The compound also contains an imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-26-17-7-6-13(21)8-16(17)20(25)23-14-9-22-24(10-14)11-15-12-27-18-4-2-3-5-19(18)28-15/h2-10,15H,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKENVXOIXPMPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

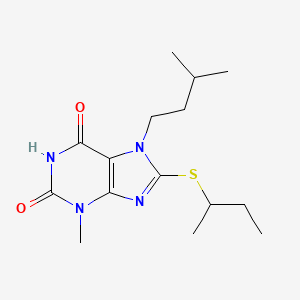
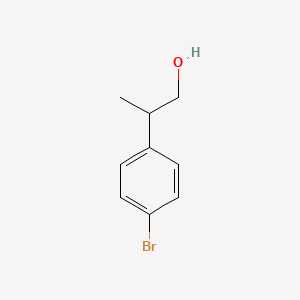
![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)
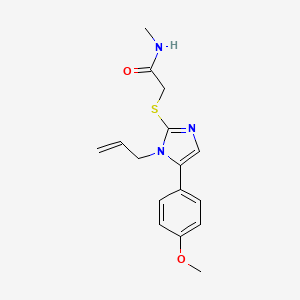
![2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2492946.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)
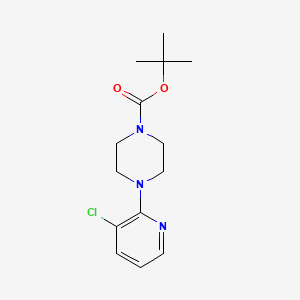
![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)
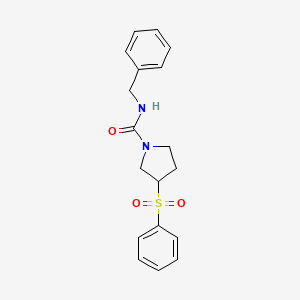
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)


